molecular formula C12H8F2O3 B11870982 2-(Difluoromethoxy)naphthalene-4-carboxylic acid

2-(Difluoromethoxy)naphthalene-4-carboxylic acid

Cat. No.: B11870982
M. Wt: 238.19 g/mol
InChI Key: ABLAHYRIUHQJEP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-4-carboxylic acid is a naphthalene derivative featuring a difluoromethoxy (-OCF₂H) substituent at position 2 and a carboxylic acid (-COOH) group at position 4.

Properties

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

IUPAC Name

3-(difluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16)

InChI Key

ABLAHYRIUHQJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H10F2O3
Molar Mass : Approximately 240.21 g/mol
Appearance : White to off-white crystalline solid
Density : ~1.25 g/cm³
Solubility : Soluble in organic solvents like ethanol and acetone

The presence of the difluoromethoxy group enhances the lipophilicity of the compound, which can lead to increased bioavailability and reactivity with biological targets.

Chemistry

2-(Difluoromethoxy)naphthalene-4-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules and heterocycles, contributing to advancements in synthetic methodologies.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundNaphthalene backbone with difluoromethoxy groupEnhanced lipophilicity
1-Naphthoic acidLacks fluorine substituentsMore hydrophilic
3-(Difluoromethoxy)naphthalene-2-carboxylic acidDifferent substitution patternVarying biological activities

Biology

Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest its potential as a modulator of G-protein-coupled receptors (GPCRs) and ion channels, which are critical in various signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeFindings
GPCR ModulationInteracts with specific GPCRs involved in signal transduction pathways
Enzyme InhibitionPreliminary evidence of enzyme inhibition linked to disease processes
LipophilicityEnhanced due to difluoromethoxy substitution

The compound's interactions with biological targets could pave the way for new therapeutic applications, particularly in treating conditions related to GPCR signaling pathways.

Medicine

The medicinal chemistry aspect of this compound is particularly promising. Its structural characteristics suggest potential use as a precursor for drug development. Compounds with similar structures have been studied for anti-inflammatory and antimicrobial activities, indicating that this compound may also possess therapeutic properties.

Case Studies and Research Findings

  • Study on Biological Activity : A study explored the interactions of naphthalene derivatives with phosphodiesterase enzymes, highlighting the potential of compounds like this compound in modulating enzyme activity relevant to various diseases.
  • Synthesis Methodologies : Various synthesis methods for producing this compound have been documented, emphasizing its versatility and importance as an intermediate in organic synthesis .
  • Pharmacological Potential : Initial investigations have shown that derivatives of naphthalene carboxylic acids can inhibit specific enzymes associated with disease processes, suggesting that further research on this compound could reveal valuable pharmacological applications .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability, influencing its overall efficacy .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the naphthalene ring critically affect electronic properties and reactivity. Key analogs include:

Compound Name Substituent Positions Key Substituents Molecular Weight CAS Number Source
2-(Difluoromethoxy)naphthalene-4-carboxylic acid 2, 4 -OCF₂H, -COOH 254.19* Not provided Target compound
3-(2,2-Difluoroethoxy)naphthalene-2-carboxylic acid 2, 3 -OCH₂CF₂H, -COOH 252.21 1183017-57-3
6-Hydroxy-2-naphthalenecarboxylic acid 2, 6 -OH, -COOH 188.18 16712-64-4
6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid 2, 4, 6, 7 -OCH₃, -C₆H₄CH₃, -COOH 352.37 109933-59-7
1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid 1, 2, 4 -OH, -C₆H₅, -COOH 264.28 111385-41-2

*Calculated based on molecular formula C₁₂H₈F₂O₃.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The difluoromethoxy group (-OCF₂H) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or hydroxy (-OH) groups, increasing the acidity of the carboxylic acid (pKa ~2-3 estimated) compared to hydroxy-substituted analogs (pKa ~3-4) .
  • Steric and Conformational Effects : The para positioning of -OCF₂H (position 2) and -COOH (position 4) allows resonance stabilization, whereas meta-substituted analogs (e.g., 3-(2,2-Difluoroethoxy)naphthalene-2-carboxylic acid) may exhibit reduced conjugation .

Physical Properties and Solubility

Substituents significantly influence solubility and melting points:

  • Hydrophilicity : The -COOH group confers moderate water solubility, but the hydrophobic naphthalene core and -OCF₂H substituent reduce it. In contrast, hydroxy-substituted analogs (e.g., 6-Hydroxy-2-naphthalenecarboxylic acid) exhibit higher aqueous solubility due to -OH hydrogen bonding .
  • Melting Points: Fluorinated analogs generally have higher melting points than non-fluorinated derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

2-(Difluoromethoxy)naphthalene-4-carboxylic acid is an aromatic compound featuring a naphthalene backbone with a difluoromethoxy group and a carboxylic acid functional group. This unique structure potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9F2O3, indicating the presence of two fluorine atoms which contribute to its distinct chemical properties. The difluoromethoxy group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The difluoromethoxy group can enhance hydrogen bonding capabilities, influencing binding affinities to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to observed therapeutic effects such as anti-inflammatory and anticancer activities.

Biological Activity Overview

Recent studies have investigated the potential biological activities of this compound, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Preliminary data suggest that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of naphthalene carboxylic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of electron-withdrawing groups like the difluoromethoxy moiety may enhance this inhibitory activity .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of naphthalene derivatives, including those containing difluoromethoxy groups:

  • Inhibition of COX Enzymes : A study evaluated various naphthalene derivatives for their ability to inhibit COX-1 and COX-2 enzymes. Some derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating potential for therapeutic use in inflammatory diseases .
  • Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of related compounds against cancer cell lines. Results indicated that certain naphthalene derivatives had significant cytotoxicity with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 cells, suggesting that structural modifications could enhance bioactivity .

Comparative Analysis

The unique substitution pattern of this compound differentiates it from other similar compounds. Below is a comparison table highlighting structural features and potential biological activities:

Compound NameStructural FeaturesPotential Biological Activity
This compound Naphthalene backbone with difluoromethoxy and carboxylic acid groupsAnti-inflammatory, anticancer
3-(Difluoromethoxy)naphthalene-2-carboxylic acid Different substitution patternVaries; potential anti-inflammatory
1-Naphthoic acid Lacks fluorine substituentsMore hydrophilic; lower bioactivity
1,5-Difluoronaphthalene No carboxylic acid groupPotentially more volatile

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